molecular formula C9H13BFNO2S B7580355 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B7580355
M. Wt: 229.08 g/mol
InChI Key: UJURBLCZACLQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of both fluorine and boron in its structure imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves a multi-step process One common method is a two-step substitution reactionThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can modify the boronic ester group, leading to the formation of different derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.

    Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a candidate for drug development.

    Industry: It is used in the production of advanced materials and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorine atom enhances the compound’s stability and reactivity by increasing its electronegativity .

Comparison with Similar Compounds

Compared to other boronic acid derivatives, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole stands out due to its unique combination of fluorine and boron. Similar compounds include:

Properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJURBLCZACLQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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